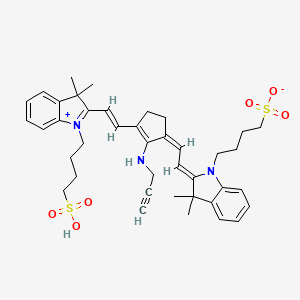
Alkyne cyanine dye 718
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkyne cyanine dye 718 is a fluorescent dye used primarily for copper-catalyzed click labeling. It is known for its bright fluorescence and near-infrared emission, making it highly valuable in various biological and chemical applications. The dye is soluble in water, ethanol, dimethylformamide, and dimethyl sulfoxide, and it has a large Stokes shift, which is beneficial for fluorescence resonance energy transfer (FRET) applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alkyne cyanine dye 718 involves the incorporation of an alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including the formation of the indolium salt and subsequent functionalization with an alkyne group. The reaction conditions often involve the use of organic solvents such as ethanol and dimethylformamide, and the reactions are carried out under controlled temperatures to ensure the stability of the dye .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the dye. The final product is often purified through techniques such as crystallization and chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Alkyne cyanine dye 718 primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling biomolecules. The dye can also participate in other organic reactions such as substitution and addition reactions .
Common Reagents and Conditions:
Copper Catalysts: Copper sulfate and copper(I) bromide are commonly used catalysts for the click reaction.
Solvents: Ethanol, dimethylformamide, and dimethyl sulfoxide are frequently used solvents.
Reaction Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates
Major Products: The major products formed from the reactions involving this compound are labeled biomolecules, where the dye is covalently attached to the target molecule through the click reaction. This results in highly fluorescent conjugates that can be used for various analytical and imaging applications .
Wissenschaftliche Forschungsanwendungen
Alkyne cyanine dye 718 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies.
Medicine: Utilized in diagnostic imaging techniques, including fluorescence microscopy and flow cytometry.
Industry: Applied in the development of fluorescent materials and dyes for various industrial applications
Wirkmechanismus
The mechanism of action of alkyne cyanine dye 718 involves its ability to undergo click reactions with azide-functionalized molecules. The alkyne group in the dye reacts with the azide group in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescence properties of the dye are then used to detect and visualize the labeled molecules .
Vergleich Mit ähnlichen Verbindungen
Alkyne Cyanine Dye 5: Another alkyne-functionalized cyanine dye used for similar applications.
Cy5-Alkyne: A widely used alkyne-functionalized dye for click chemistry.
DBCO-Cy5: A dye with a dibenzocyclooctyne group that enables copper-free click reactions
Uniqueness: Alkyne cyanine dye 718 is unique due to its large Stokes shift and near-infrared emission, which reduce background fluorescence and improve signal-to-noise ratio in imaging applications. Its high molar absorbance and bright fluorescence make it particularly suitable for sensitive detection and imaging studies .
Eigenschaften
Molekularformel |
C40H49N3O6S2 |
|---|---|
Molekulargewicht |
732.0 g/mol |
IUPAC-Name |
4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O6S2/c1-6-25-41-38-30(21-23-36-39(2,3)32-15-7-9-17-34(32)42(36)26-11-13-28-50(44,45)46)19-20-31(38)22-24-37-40(4,5)33-16-8-10-18-35(33)43(37)27-12-14-29-51(47,48)49/h1,7-10,15-18,21-24H,11-14,19-20,25-29H2,2-5H3,(H2,44,45,46,47,48,49)/b30-21-,36-23- |
InChI-Schlüssel |
YNKZQYLIDKIPBB-QGNROYHASA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCC#C)CCCCS(=O)(=O)O)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCC#C)CCCCS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)
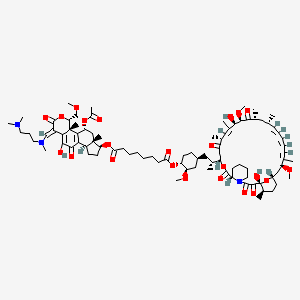


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
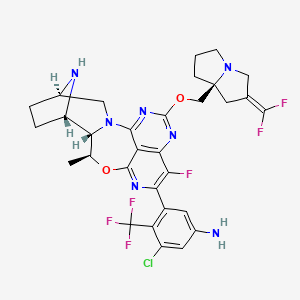
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
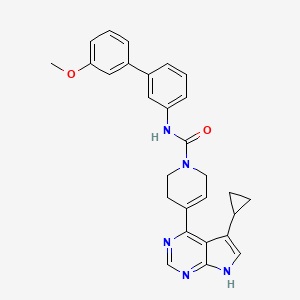
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
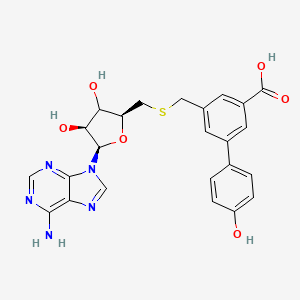
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)



